molecular formula C13H21N3O3 B15260412 Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-YL)pyrrolidine-1-carboxylate CAS No. 1375065-72-7

Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-YL)pyrrolidine-1-carboxylate

Cat. No.: B15260412
CAS No.: 1375065-72-7
M. Wt: 267.32 g/mol
InChI Key: IKYROIYWUZPKIC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate can be achieved through a multi-step process. One common method involves the condensation of tert-butyl 3-hydroxy-3-pyrrolidine-1-carboxylate with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-hydroxy-3-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate:

Properties

CAS No.

1375065-72-7

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methylpyrazol-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-6-13(18,9-16)10-5-7-14-15(10)4/h5,7,18H,6,8-9H2,1-4H3

InChI Key

IKYROIYWUZPKIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=NN2C)O

Origin of Product

United States

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